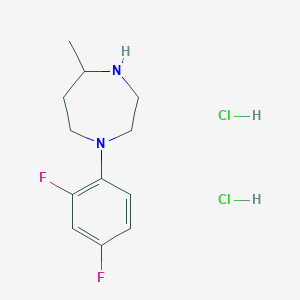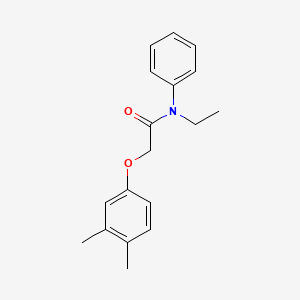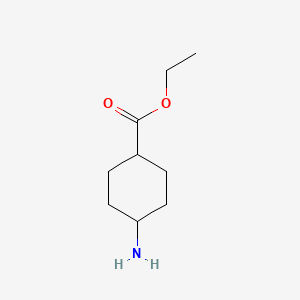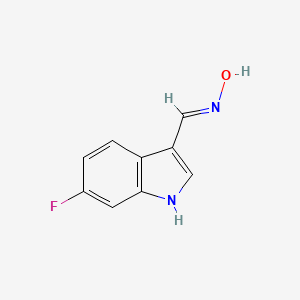
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide and related compounds involves multiple steps and various chemical reactions. For instance, one study describes the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study synthesized a series of N-(Pyridin-3-yl)benzamides, which were evaluated as selective inhibitors of human aldosterone synthase (CYP11B2) . Additionally, a synthetic process was described for a related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which was synthesized from 2-nitrobenzoic acid through a five-step process .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the crystal structures, including the positions of atoms, bond lengths, bond angles, and dihedral angles. For example, the crystal structure of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes was determined, revealing a stable planar geometry around the central copper(II) ion . The title compound in another study, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-yl]benzamide, showed that all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, oxidation, chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction . The oxidation process, in particular, is crucial for the formation of the thiadiazolo[2,3-a]pyridine system in the derivatives . The condensation reactions and microwave irradiation are also employed in the synthesis of complex benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups. The synthesized compounds exhibit significant cytotoxicity against certain human cancer cell lines, indicating potential therapeutic applications . The selectivity of N-(Pyridin-3-yl)benzamides as CYP11B2 inhibitors suggests their potential use in targeting specific enzymes . The improved metabolic clearance and CYP1A2 profiles of the novel 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides indicate their suitability as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) .
科学的研究の応用
Organic Synthesis and Functionalization
The compound is part of a broader class of chemicals that are of interest in the development of functionalized heterocyclic compounds. For example, research on the functionalization reactions of related pyrazole and pyridine derivatives provides insights into the synthesis of complex molecules with potential applications in drug development and materials science (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Molecular Docking and In Silico Studies
The compound's structure is relevant for in silico molecular docking studies, which can predict its interaction with biological targets. This approach is crucial in drug discovery, where understanding the molecular interaction with specific receptors or enzymes can lead to the development of new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).
Development of Novel Compounds
Antiviral Activity
Compounds related to "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide" are being explored for their antiviral properties, including activity against influenza viruses. This research is crucial for the development of new antiviral drugs that can help in the fight against emerging viral diseases (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
特性
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-25-14-17(13-24-25)19-7-6-15(11-21-19)12-22-20(27)16-4-2-5-18(10-16)26-9-3-8-23-26/h2-11,13-14H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISLUJMGTVJZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)


![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)
![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)
![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)